molecular formula C16H14ClF3N2O2 B3148797 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide CAS No. 658066-27-4

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide

Cat. No. B3148797
CAS RN: 658066-27-4
M. Wt: 358.74
InChI Key: KMXWXRICPIQPPH-UHFFFAOYSA-N
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Description

“N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide” is a member of the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 5-chloro-2-(trifluoromethyl)benzoic acid with 2-amino-3-chloro-5-(trifluoromethyl)pyridine in the presence of a coupling agent. This reaction forms the intermediate 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide.


Molecular Structure Analysis

The molecular formula of this compound is C16H10Cl2F6N2O. The structure includes a pyridine group with a 5-CF3 substitution and a benzamide group . The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the compound’s properties .


Chemical Reactions Analysis

The compound’s chemical reactions involve the transformation of the free amine into different derivatives . For example, the Boc and PMB groups can be deprotected, and the free amine can be transformed into pexidartinib 8 by reducing amination .


Physical And Chemical Properties Analysis

This compound is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10–6 Pa at 20 °C), and has a log POW of 3.3 . It is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .

Mechanism of Action

The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is used in the protection of crops from pests .

Future Directions

The compound and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new derivatives have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2/c1-24-12-4-2-3-10(7-12)15(23)21-6-5-14-13(17)8-11(9-22-14)16(18,19)20/h2-4,7-9H,5-6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXWXRICPIQPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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